molecular formula C9H9FN2O4 B13117253 Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate

Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate

Cat. No.: B13117253
M. Wt: 228.18 g/mol
InChI Key: FFSWUPBVIVHDPQ-UHFFFAOYSA-N
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Description

Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, with an ethyl acetate group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate typically involves the nitration of a fluoropyridine derivative followed by esterification. One common method includes:

    Nitration: The starting material, 5-fluoropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.

    Esterification: The resulting 5-fluoro-3-nitropyridine is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products

    Reduction: Ethyl2-(5-amino-3-nitropyridin-2-yl)acetate.

    Substitution: Ethyl2-(5-methoxy-3-nitropyridin-2-yl)acetate.

Scientific Research Applications

Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl2-(3-nitropyridin-2-yl)acetate: Similar structure but lacks the fluorine atom.

    Ethyl2-(5-chloro-3-nitropyridin-2-yl)acetate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable intermediate in drug development.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

ethyl 2-(5-fluoro-3-nitropyridin-2-yl)acetate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3

InChI Key

FFSWUPBVIVHDPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)F)[N+](=O)[O-]

Origin of Product

United States

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